3-Bromophenyl cyclobutyl ketone
Description
Significance of Strained Carbocycles in Advanced Molecular Design
Strained carbocycles, such as cyclobutanes and cyclopropanes, are cyclic organic molecules characterized by significant ring strain due to deviations from ideal bond angles. nih.govwikipedia.org This inherent strain, with cyclobutane (B1203170) possessing a ring strain of approximately 26–28 kcal/mol, is not a limitation but a powerful driving force in chemical synthesis. nih.gov The high intrinsic energy of these rings makes them reactive intermediates that can undergo strain-release transformations to create a wide array of useful molecular scaffolds. nih.govresearchgate.net This reactivity has positioned strained ring systems as privileged partners in synthetic strategies like directed C-H bond functionalization, enabling the efficient construction of diverse and complex molecules. researchgate.net Their structural rigidity and unique three-dimensional conformations are highly desirable in advanced molecular design, including applications in medicinal chemistry and materials science. nih.govresearchgate.net
Overview of Aryl Cyclobutyl Ketones in Modern Synthetic Methodologies
Aryl cyclobutyl ketones are a class of compounds that feature both a four-membered carbon ring and an aromatic group attached to the ketone function. This combination makes them versatile building blocks in organic synthesis. Modern synthetic methods have been developed to leverage the unique reactivity of these structures. For instance, palladium-catalyzed enantioselective β-C(sp3)−H arylation of aliphatic ketones provides a sophisticated method for creating chiral trisubstituted cyclobutanes from simpler monosubstituted precursors. nih.gov This demonstrates the capacity to build complex, stereochemically rich products. nih.gov Furthermore, ring-opening reactions of related structures like cyclobutanols can be used to synthesize γ-functionalized carbonyl compounds, including various aryl ketones. researchgate.net The development of such catalytic systems highlights the ongoing innovation in harnessing the synthetic potential of aryl cyclobutyl ketones. nih.govorganic-chemistry.org
Rationale for the Focused Investigation of 3-Bromophenyl Cyclobutyl Ketone within Academic Chemical Research
The specific compound, this compound, serves as a focal point for academic research due to its distinct structural features that make it a valuable synthetic intermediate. The molecule incorporates the reactive cyclobutyl ketone moiety and a brominated phenyl ring. The bromine atom is particularly significant as it provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the straightforward introduction of additional complexity and diverse functional groups.
Its utility is demonstrated in its use as a starting material for the synthesis of more complex molecules, such as N-[1-(3-bromophenyl)cyclobutyl]-3-methyltriazole-4-carboxamide. smolecule.com This highlights its role as a building block in creating novel compounds with potential applications in various fields of chemical research. The focused investigation into this and similar compounds is driven by the need to develop efficient pathways to new chemical entities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 898790-58-4 | chemicalbook.com |
| Molecular Formula | C₁₀H₉BrO | nih.gov |
| Molecular Weight | 225.08 g/mol | nih.gov |
| Boiling Point | 319.3±25.0 °C (Predicted) | chemicalbook.com |
| Density | 1.456±0.06 g/cm³ (Predicted) | chemicalbook.com |
| IUPAC Name | (3-bromophenyl)(cyclobutyl)methanone | nih.gov |
This interactive table provides a summary of key properties for the compound.
Emerging Paradigms in Cyclobutane Chemistry for Novel Molecular Architectures
The field of cyclobutane chemistry is continuously evolving, with new paradigms emerging for the creation of novel molecular architectures. The cyclobutane motif is increasingly recognized for its ability to serve as a three-dimensional (3D) scaffold, which is an attractive feature in areas like fragment-based drug discovery. nih.gov Unlike flatter aromatic rings, the puckered nature of the cyclobutane ring offers improved physicochemical properties and greater spatial diversity. nih.gov
Recent advances include the development of complex, multi-component reactions that build intricate molecular frameworks in a single step. For example, a nickel-catalyzed four-component cascade reaction has been developed to produce highly functionalized spirocyclobutyl γ-lactams, forming four new carbon-carbon bonds in one operation. acs.org Furthermore, the synthesis of natural products containing strained cyclobutane subunits remains an active area of research, driving the invention of new strategic disconnections and construction methods for the four-membered ring. rsc.org Methodologies such as ring contraction are also being explored as powerful tools for synthesizing highly functionalized and structurally interesting carbocycles, including cyclobutanes. rsc.orgrsc.org These emerging strategies underscore the expanding role of cyclobutane chemistry in accessing the next generation of complex molecules.
Structure
3D Structure
Properties
IUPAC Name |
(3-bromophenyl)-cyclobutylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c12-10-6-2-5-9(7-10)11(13)8-3-1-4-8/h2,5-8H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJKRCSJDJSYQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642524 | |
| Record name | (3-Bromophenyl)(cyclobutyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898790-58-4 | |
| Record name | (3-Bromophenyl)cyclobutylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Bromophenyl)(cyclobutyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Bromophenyl Cyclobutyl Ketone and Analogues
Strategies for the Construction of the Cyclobutyl Ketone Moiety
The formation of the strained four-membered cyclobutanone (B123998) ring requires specific and efficient synthetic strategies. Key approaches include cycloaddition reactions, ring expansion of smaller rings, and photochemical or radical-mediated methods.
Cycloaddition Reactions for Cyclobutane (B1203170) Ring Formation
Cycloaddition reactions are powerful tools for ring formation, allowing for the construction of multiple carbon-carbon bonds in a single step. numberanalytics.com For cyclobutane synthesis, [2+2] and formal [3+1] cycloadditions are particularly prominent.
The [2+2] cycloaddition, which involves the combination of two 2π electron systems to form a cyclobutane ring, is a primary method for synthesizing cyclobutanes. numberanalytics.comnih.gov These reactions can be initiated thermally or photochemically. numberanalytics.comorganicreactions.org
A prevalent strategy for synthesizing cyclobutanones is the [2+2] cycloaddition of a ketene (B1206846) or ketene equivalent with an alkene. acs.orglibretexts.orgnih.gov Ketenes, which can be generated in situ from acid chlorides, react with alkenes in a thermal process to yield cyclobutanone products. libretexts.org For instance, the synthesis of 3-(4-Bromophenyl)cyclobutanone (B1276782) has been achieved through the [2+2] cycloaddition of 4-bromostyrene (B1200502) with trichloroacetyl chloride, followed by a dechlorination step. researchgate.net This highlights a direct route to an analogue of the target compound.
Transition metal catalysis and photochemical conditions are also widely employed to facilitate [2+2] cycloadditions. nih.govbaranlab.org Photochemical [2+2] cycloadditions are particularly effective for creating strained four-membered rings. libretexts.org These reactions typically involve the excitation of one of the alkene partners, often a conjugated enone, to a triplet state which then reacts with a ground-state alkene. baranlab.orgacs.org
Table 1: Examples of [2+2] Cycloaddition for Cyclobutanone Synthesis
| Reactant 1 | Reactant 2 | Conditions | Product Type | Citation(s) |
|---|---|---|---|---|
| Ketene/Keteniminium Salt | Alkene (e.g., vinyl ether) | Thermal | Substituted Cyclobutanone | nih.govresearchgate.net |
| Alkene (e.g., enone) | Alkene | Photochemical (UV light) | Cyclobutane (ketone precursor) | libretexts.orgacs.org |
| 4-Bromostyrene | Trichloroacetyl chloride | [2+2] cycloaddition, then dechlorination | 3-(4-Bromophenyl)cyclobutanone | researchgate.net |
This table is generated based on data from the text and is for illustrative purposes.
A more recent and innovative approach involves a formal [3+1] cycloaddition to create functionalized cyclobutane rings that can be converted to ketones. Specifically, the synthesis of 3-borylated cyclobutanols provides a versatile precursor for further elaboration. nih.govrsc.orgnih.gov In this strategy, a lithiated 1,1-diborylalkane acts as a C1-bisnucleophile, reacting with a C3-biselectrophile like an epihalohydrin or an epoxy alcohol derivative. nih.govrsc.org
The resulting 3-borylated cyclobutanols are highly valuable intermediates. nih.gov The boronic ester (e.g., Bpin) group serves as a synthetic handle for a wide range of transformations, including cross-coupling reactions to introduce aryl groups. nih.govrsc.org The hydroxyl group can be oxidized to the corresponding ketone. This method allows for the rapid construction of highly substituted cyclobutanes. nih.govnih.gov The reaction has been shown to proceed with high levels of enantiospecificity when using enantioenriched starting materials. nih.gov
Table 2: Formal [3+1]-Cycloaddition for Borylated Cyclobutanol (B46151) Synthesis
| C1 Source (Bisnucleophile) | C3 Source (Biselectrophile) | Key Features | Product | Citation(s) |
|---|---|---|---|---|
| Lithiated 1,1-diborylalkanes | Epihalohydrins | Access to highly substituted cyclobutanols | 3-Borylated Cyclobutanol | nih.govrsc.org |
This table is generated based on data from the text and is for illustrative purposes.
Ring-Expansion Reactions of Cyclopropyl (B3062369) Precursors to Cyclobutanone Frameworks
Ring-expansion reactions offer another major pathway to cyclobutanone frameworks, often starting from more readily available cyclopropyl precursors. nih.gov These transformations typically proceed through cyclopropylcarbinyl cation intermediates which rearrange to the more stable cyclobutyl cation. nih.gov
Several methods exist to initiate this rearrangement. A catalytic protio-semipinacol ring-expansion of tertiary vinylic cyclopropyl alcohols can produce cyclobutanones with α-quaternary stereocenters in a highly enantioselective manner. organic-chemistry.org Another approach involves the reaction of cyclopropanone (B1606653) surrogates with sulfur ylides, which act as carbene equivalents, to induce a one-carbon ring expansion to the cyclobutanone. acs.org This method has been shown to be highly regio- and stereospecific. acs.org Additionally, the reaction of cyclopropanones with diazoalkanes is a classic method for preparing cyclobutanones. thieme-connect.de
More recently, a diastereoselective ring-expanding cycloisomerization of alkylidenecyclopropane acylsilanes has been developed to access bicyclic α-silyl ketones containing a cyclobutane ring. nih.gov The α-silyl ketone functionality provides a useful handle for further synthetic modifications. nih.gov
Photochemical and Radical-Mediated Cyclobutanone Syntheses
Photochemistry and radical chemistry provide powerful and often unique methods for constructing cyclobutane rings under mild conditions. nih.gov As mentioned, photochemical [2+2] cycloaddition is a cornerstone of cyclobutane synthesis. libretexts.orgacs.org
Beyond cycloadditions, radical-mediated cyclizations are also effective. For example, a formal [3+2] cycloaddition strategy has been developed using a masked N-centered radical approach. chemrxiv.org Excitation of a cyclopropylimine with violet light generates a radical that drives the homolysis of the cyclopropane (B1198618) ring, which can then engage an alkene in a cyclization cascade to form a five-membered ring, but related radical principles can be applied to four-membered ring synthesis. chemrxiv.org The photochemistry of cyclobutanone itself can lead to ring-opened diradical intermediates that can be trapped or undergo further reactions. acs.org
Integrated approaches have also been developed, such as a one-pot room-temperature oxidation and catalyst-free photosensitized [2+2] cycloaddition of cyclic ketones to construct highly strained cyclobutane-containing fuels. acs.org
Introduction of the 3-Bromophenyl Moiety
The introduction of the 3-bromophenyl group can be achieved either by using a pre-functionalized starting material or by functionalizing a pre-formed cyclobutane ring.
One of the most direct methods is to use a starting material that already contains the desired substituted aromatic ring. For example, in a [2+2] cycloaddition, one could use 3-bromostyrene (B1266119) as the alkene component, reacting it with a ketene or ketene equivalent. This directly installs the 3-bromophenyl group at the 3-position of the resulting cyclobutanone, analogous to the synthesis of 3-(4-bromophenyl)cyclobutanone from 4-bromostyrene. researchgate.net
Alternatively, if a functionalized cyclobutane, such as a borylated cyclobutanol, is synthesized, the 3-bromophenyl group can be introduced via a cross-coupling reaction. The C-B bond of a cyclobutyl boronic ester can be coupled with a 3-bromoaryl halide (or triflate) under palladium catalysis (Suzuki coupling) to form the desired C-C bond. The alcohol would then be oxidized to the ketone.
Another strategy involves electrophilic aromatic substitution on a phenylcyclobutyl ketone precursor. However, Friedel-Crafts acylation or alkylation reactions on bromobenzene (B47551) typically result in ortho- and para-substitution. Therefore, directing a group to the meta position requires specific synthetic design. A more reliable approach is to start with a molecule where the substitution pattern is already set, such as 3-bromoacetophenone, and build the cyclobutane ring from it. orgsyn.org For example, 3-bromoacetophenone could be converted to a silyl (B83357) enol ether, which could then potentially undergo a cycloaddition reaction. Another route could involve the conversion of 3-bromoaniline (B18343) to the corresponding diazonium salt, which can be used in arylation reactions. ketonepharma.com
Cross-Coupling Methodologies for Arylation
Cross-coupling reactions stand as a fundamental pillar of modern organic synthesis, facilitating the precise formation of carbon-carbon bonds. In the synthesis of aryl cyclobutyl ketones, these methods are pivotal for coupling a cyclobutyl moiety with a brominated phenyl ring or the reverse.
Palladium-catalyzed cross-coupling reactions are renowned for their versatility and are extensively employed for C-C bond formation. fiveable.melibretexts.orgnobelprize.org The Suzuki-Miyaura coupling, in particular, has been effectively adapted for synthesizing aryl cyclobutyl ketones. libretexts.orgyoutube.com This reaction typically involves the coupling of an organoboron compound with an organohalide. libretexts.org
For the synthesis of compounds like 3-bromophenyl cyclobutyl ketone, a viable strategy involves the use of potassium cyclobutyltrifluoroborate. nih.gov This stable and easily manageable reagent can be coupled with a dihalide, such as 1,3-dibromobenzene, under palladium catalysis to introduce the cyclobutyl group. nih.gov A significant benefit of using trifluoroborate salts is their enhanced stability over boronic acids, which can be susceptible to decomposition. nih.govrsc.org
Research by Gary A. Molander and his team has highlighted the effectiveness of potassium organotrifluoroborates in Suzuki-Miyaura cross-coupling reactions. nih.gov While their work may not specifically detail the synthesis of this compound, it establishes a general and effective framework for the coupling of potassium alkyltrifluoroborates with aryl chlorides. nih.gov The reaction conditions generally call for a palladium catalyst, such as Pd(OAc)₂, and a phosphine (B1218219) ligand, like P(Cy)₃, within a suitable solvent system. A study also presents a palladium-catalyzed carbene coupling reaction of cyclobutanone-derived N-sulfonylhydrazones with aryl and benzyl (B1604629) halides, enabling the efficient synthesis of diverse four-membered-ring-containing compounds. organic-chemistry.org
Table 1: Palladium-Catalyzed Cross-Coupling
| Catalyst/Ligand | Substrates | Product | Reference |
|---|
Nickel-catalyzed photoredox cross-coupling has surfaced as a potent method for creating C-C bonds, especially with challenging substrates. acs.orgrsc.org This dual catalytic system merges a nickel catalyst with a photoredox catalyst that, when irradiated with light, facilitates single-electron transfer processes. nih.govacs.orgyoutube.com
This technique can be applied to the synthesis of aryl cyclobutyl ketones by coupling a cyclobutyl radical precursor with an aryl halide. acs.org For instance, a carboxylic acid derivative of cyclobutane can serve as a radical precursor. The photoredox catalyst, often a ruthenium or iridium complex, absorbs light to initiate the catalytic cycle. nih.gov The nickel catalyst then partakes in a cross-coupling process with the aryl halide and the cyclobutyl radical. acs.org A key advantage of this method is its ability to proceed under mild conditions and its tolerance of a broad spectrum of functional groups. nih.gov
Table 2: Nickel-Catalyzed Photoredox Cross-Coupling
| Catalyst System | Substrates | Key Features | Reference |
|---|
Cobalt-catalyzed cross-coupling reactions present a more economical and sustainable alternative to palladium-based methods. semanticscholar.orgnih.govacs.org These reactions frequently involve the coupling of Grignard reagents with organohalides. semanticscholar.orgresearchgate.netrsc.org
For the synthesis of this compound, this could entail the reaction of a cyclobutyl Grignard reagent with 1,3-dibromobenzene, or conversely, the reaction of a 3-bromophenyl Grignard reagent with a cyclobutyl halide derivative. nih.gov Cobalt catalysts, such as cobalt(II) chloride, are effective in promoting these transformations. semanticscholar.org The mechanism is thought to involve the formation of a cobaltate species, followed by oxidative addition, transmetalation, and reductive elimination. These reactions are often rapid and can be conducted at low temperatures.
Table 3: Cobalt-Catalyzed Cross-Coupling
| Catalyst | Substrates | Product | Key Advantages | Reference |
|---|
Halogenation Strategies for Bromine Introduction on Aromatic Rings
The introduction of a bromine atom onto the aromatic ring is a crucial step in the synthesis of this compound. libretexts.orglibretexts.org Electrophilic aromatic substitution is the most prevalent method for this transformation. libretexts.orgkhanacademy.orgmasterorganicchemistry.com
A standard procedure involves treating phenyl cyclobutyl ketone with a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine (Br₂), in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). libretexts.orgstudymind.co.uk The ketone group acts as a meta-directing deactivator, guiding the incoming bromine atom to the meta position to yield the desired this compound.
The choice of brominating agent and reaction conditions can be fine-tuned to maximize the yield of the desired isomer and minimize byproduct formation. For instance, using NBS can provide better selectivity and milder reaction conditions compared to elemental bromine.
Table 4: Aromatic Bromination
| Reagent | Catalyst | Substrate | Product | Position of Bromination |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | FeBr₃ | Phenyl cyclobutyl ketone | This compound | Meta |
Grignard Reagent-Mediated Syntheses Involving Brominated Phenyl Precursors
Grignard reagents are potent nucleophiles widely utilized in the formation of carbon-carbon bonds. youtube.commasterorganicchemistry.comlibretexts.org In the synthesis of this compound, a key strategy involves a Grignard reagent prepared from a brominated phenyl precursor. libretexts.org
The synthesis typically commences with the preparation of the Grignard reagent from 1,3-dibromobenzene. libretexts.org By carefully controlling the stoichiometry, it is possible to selectively form the Grignard reagent at one of the bromine positions. This 3-bromophenylmagnesium bromide can then be reacted with a cyclobutyl-containing electrophile, such as cyclobutanecarbonyl chloride or cyclobutanecarboxaldehyde (B128957) followed by oxidation, to afford this compound. youtube.commasterorganicchemistry.com
A critical aspect of this synthesis is the chemoselectivity of the Grignard formation and the subsequent reaction. The reactivity of the Grignard reagent facilitates the efficient formation of the ketone.
Table 5: Grignard Reagent-Mediated Synthesis
| Grignard Precursor | Electrophile | Intermediate/Product | Key Considerations |
|---|---|---|---|
| 1,3-Dibromobenzene | Cyclobutanecarbonyl chloride | This compound | Stoichiometric control of Grignard formation |
Sequential C-H/C-C Functionalization Strategies for Aryl Cyclobutyl Ketones
Recent breakthroughs in organic synthesis have centered on the development of sequential C-H/C-C functionalization strategies. rsc.org These methods provide a highly efficient route to construct complex molecules from simple precursors by directly activating and functionalizing C-H bonds. nih.gov
For the synthesis of aryl cyclobutyl ketones, a potential strategy involves the directed C-H activation of an aryl ketone precursor, followed by a C-C bond-forming reaction to introduce the cyclobutyl group. A study has reported a sequential C-H/C-C functionalization strategy to synthesize 1,3-disubstituted cyclobutane building blocks. nih.gov Numerous aryl, heteroaryl, alkenyl, and alkynyl groups can be installed at the 3-position of the cyclobutane ring with exclusive cis-selectivity. nih.gov This approach represents a frontier in research with the potential for highly atom-economical syntheses.
Table 6: Sequential C-H/C-C Functionalization
| Strategy | Key Steps | Potential Advantages | Reference |
|---|
Norrish-Yang Cyclization and Subsequent Palladium-Catalyzed C-C Cleavage/Functionalization
A powerful two-step strategy for the formal functionalization of the γ-C–H bond of cyclobutyl ketones involves an initial Norrish-Yang cyclization followed by a palladium-catalyzed carbon-carbon bond cleavage and functionalization. nih.govnih.govresearchgate.net This sequence provides access to cis-1,3-difunctionalized cyclobutanes, which are otherwise challenging to synthesize with high diastereocontrol. nih.gov
The process begins with the Norrish-Yang reaction, a photochemical transformation where a ketone is irradiated with UV light. nih.gov This generates a diradical intermediate through intramolecular hydrogen abstraction from the γ-position, which then cyclizes to form a bicyclo[1.1.1]pentan-2-ol intermediate. nih.govnih.gov This key intermediate is then subjected to a ligand-enabled, palladium-catalyzed C–C bond cleavage. nih.govnih.gov The strain of the bicyclic system facilitates this cleavage. The resulting organopalladium intermediate can then be coupled with a variety of partners, including aryl, heteroaryl, alkenyl, and alkynyl iodides, to yield stereospecifically cis-γ-functionalized cyclobutyl ketones. nih.govnih.gov
This sequential C–H/C–C functionalization strategy has been demonstrated to be effective for a range of aryl cyclobutyl ketones. nih.gov For instance, various electron-deficient and electron-rich aryl-substituted cyclobutyl ketones can be converted into their corresponding bicyclo[1.1.1]pentan-2-ols, which then undergo the palladium-catalyzed coupling. nih.gov The choice of ligand is crucial for the success of the C-C cleavage/functionalization step, with specific ligands enabling the desired reactivity and preventing side reactions like β-hydride elimination. escholarship.org The use of bulky biaryl phosphine ligands, such as JohnPhos, has been noted in palladium-catalyzed C-C bond cleavage reactions of cyclobutanols. acs.org
Table 1: Scope of Palladium-Catalyzed C-C Cleavage/Functionalization of Bicyclo[1.1.1]pentan-2-ols
| Entry | Cyclobutyl Ketone Precursor | Coupling Partner (Iodide) | Product (cis-γ-functionalized cyclobutyl ketone) | Yield | Ref |
|---|---|---|---|---|---|
| 1 | 4-Trifluoromethylphenyl cyclobutyl ketone | 4-Iodoanisole | 3-(4-Methoxyphenyl)cyclobutyl 4-(trifluoromethyl)phenyl ketone | High | nih.gov |
| 2 | 4-Cyanophenyl cyclobutyl ketone | 1-Iodo-4-nitrobenzene | 3-(4-Nitrophenyl)cyclobutyl 4-cyanophenyl ketone | High | nih.gov |
| 3 | Phenyl cyclobutyl ketone | 2-Iodothiophene | 3-(Thiophen-2-yl)cyclobutyl phenyl ketone | Good | nih.gov |
| 4 | Phenyl cyclobutyl ketone | (E)-1-Iodo-2-phenylethene | (E)-3-(2-Phenylvinyl)cyclobutyl phenyl ketone | Good | nih.gov |
| 5 | Phenyl cyclobutyl ketone | 1-Iodo-2-phenylethyne | 3-(Phenylethynyl)cyclobutyl phenyl ketone | Good | nih.gov |
Stereocontrolled Synthetic Approaches for Cyclobutyl Ketones
Controlling the stereochemistry of substituted cyclobutyl ketones is a critical aspect of their synthesis, ensuring access to specific isomers for various applications.
Diastereoselectivity in the synthesis of cyclobutane derivatives can be achieved through various methodologies. The Norrish-Yang reaction itself can proceed with high diastereoselectivity. nih.gov For example, the photocyclization of chiral α-amido alkylaryl ketones yields N-acylated 2-aminocyclobutanols with remarkable diastereoselectivity. nih.gov The stereochemical outcome is rationalized by a multi-step mechanism involving diastereoselective hydrogen abstraction, conformational equilibration of the resulting biradicals influenced by hydrogen bonding, and diastereoselective radical combination. nih.gov
Another approach to diastereomerically pure cyclobutanes is through Michael addition reactions onto cyclobutene (B1205218) precursors. nih.gov This method allows for the diastereoselective synthesis of N-heterocycle-substituted cyclobutanes. The reaction efficiently incorporates various N-nucleophiles, such as imidazoles and other azoles, into the cyclobutane ring system, providing access to a diverse range of aminocyclobutane esters and amides with controlled stereochemistry. nih.gov
The asymmetric synthesis of chiral cyclobutane structures can be accomplished using enantioselective catalysis. Transition-metal catalysis is a prominent strategy, though organocatalytic methods are emerging as powerful alternatives. dicp.ac.cnnih.gov
Chiral Brønsted acids, such as N-triflyl phosphoramides, have been successfully employed to catalyze the enantioselective isomerization of bicyclo[1.1.0]butanes (BCBs) into chiral cyclobutenes. dicp.ac.cnnih.govacs.org This organocatalytic approach proceeds under mild conditions with low catalyst loading and affords products with high regio- and enantiocontrol. dicp.ac.cnnih.gov These chiral cyclobutenes are versatile intermediates that can be further transformed into a variety of enantiomerically enriched cyclobutane derivatives. dicp.ac.cnnih.gov
Copper-catalyzed reactions also provide a route to chiral cyclobutanes. The first catalytic enantioselective synthesis of cyclobutylboronates was achieved using a chiral copper(I) complex in a desymmetrization approach of meso-cyclobutenes, yielding products with high levels of diastereo- and enantiocontrol. nih.gov
Furthermore, the combination of multiple catalytic systems allows for sequential reactions to build complex chiral cyclobutanes. For instance, an enantiomerically enriched bicyclobutane can be generated via Rhodium-catalyzed bicyclobutanation, which then undergoes a copper-catalyzed homoconjugate addition to produce densely functionalized cyclobutanes with high diastereoselectivity in a one-pot process. acs.org The use of a chiral transient directing group represents another strategy for achieving enantioselectivity in the synthesis of cyclobutyl ketones. acs.org
Table 2: Enantioselective Catalytic Approaches to Chiral Cyclobutane Precursors
| Substrate Type | Catalyst System | Transformation | Product Type | Enantiocontrol | Ref |
|---|---|---|---|---|---|
| Bicyclo[1.1.0]butane | Chiral N-triflyl phosphoramide (B1221513) (Brønsted Acid) | Isomerization | Chiral Cyclobutene | High (up to 99% ee) | dicp.ac.cn, nih.gov |
| meso-Cyclobutene | Chiral Copper(I) complex | Desymmetrization/Borylation | Chiral Cyclobutylboronate | High (up to >99% ee) | nih.gov |
| Diazoenoate | Rh2(S-NTTL)4 / Cu-catalyst | Bicyclobutanation / Homoconjugate Addition | Chiral Cyclobutane | High (up to 99% ee) | acs.org |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
A ¹H NMR spectrum of 3-Bromophenyl cyclobutyl ketone would be expected to show distinct signals for the protons on the aromatic ring and the cyclobutyl group. The aromatic protons would likely appear in the downfield region (typically δ 7.0-8.5 ppm) with splitting patterns dictated by their coupling to each other. The protons of the cyclobutyl ring would be expected in the upfield region, with their chemical shifts and multiplicities influenced by their proximity to the electron-withdrawing ketone group.
The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. Key signals would include the carbonyl carbon (typically in the δ 190-220 ppm range for ketones), the aromatic carbons (around δ 120-140 ppm), and the carbons of the cyclobutyl ring. The carbon atom attached to the bromine would also have a characteristic chemical shift.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in definitively assigning the proton and carbon signals by showing correlations between them.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group, typically found in the range of 1680-1700 cm⁻¹ for aromatic ketones. Other significant peaks would include those for C-H stretching of the aromatic and aliphatic portions, and C-Br stretching.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For this compound, absorptions corresponding to π→π* transitions of the aromatic system and the weaker n→π* transition of the carbonyl group would be expected.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS is crucial for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₁₁H₁₁BrO), HRMS would confirm the presence and ratio of carbon, hydrogen, bromine, and oxygen atoms with high accuracy.
Without access to the actual spectral data, the detailed analysis and data tables requested cannot be generated. The scientific community awaits the publication of this information to fully characterize the properties of this compound.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to predicting the properties of a molecule like 3-Bromophenyl cyclobutyl ketone. These methods solve approximations of the Schrödinger equation to determine the electronic structure and preferred geometric arrangement of atoms. nih.gov From these calculations, a wealth of information can be derived, including bond lengths, bond angles, and the distribution of electrons within the molecule, which collectively govern its chemical character.
Density Functional Theory (DFT) is a widely used computational method for predicting the molecular geometry and vibrational frequencies of organic compounds due to its balance of accuracy and computational cost. researchgate.net For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to find the molecule's lowest energy structure. This process, known as geometry optimization, systematically adjusts the atomic coordinates to minimize the total electronic energy, thereby predicting stable bond lengths, bond angles, and dihedral angles.
Once the optimized geometry is obtained, the same level of theory can be used to calculate the harmonic vibrational frequencies. These theoretical frequencies correspond to the molecule's fundamental vibrational modes, such as C=O stretching, C-Br stretching, and phenyl ring deformations. Comparing these calculated frequencies with experimental data from Fourier-Transform Infrared (FTIR) and Raman spectroscopy allows for a detailed assignment of the spectral bands, confirming the structural features of the synthesized compound. researchgate.net Studies on similar molecules, such as m-bromoacetophenone, have shown excellent agreement between DFT-calculated and experimental vibrational spectra. researchgate.netresearchgate.net
Below is an interactive table showing typical optimized geometric parameters that would be determined for this compound using DFT.
| Parameter | Bond/Angle | Predicted Value (DFT) |
| Bond Length | C=O (carbonyl) | ~1.22 Å |
| C-Br | ~1.91 Å | |
| C(phenyl)-C(carbonyl) | ~1.49 Å | |
| C(carbonyl)-C(cyclobutyl) | ~1.52 Å | |
| Bond Angle | C(phenyl)-C(carbonyl)-C(cyclobutyl) | ~118° |
| O=C-C(phenyl) | ~121° | |
| C(phenyl)-C-Br | ~120° | |
| Dihedral Angle | Phenyl Ring - Carbonyl Plane | ~20-30° |
Note: These values are illustrative and based on standard bond lengths and angles for similar functional groups. Actual calculated values would be specific to the molecule's fully optimized structure.
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge distribution, hybridization, and intramolecular charge-transfer interactions within a molecule. researchgate.netwisc.edu It transforms the complex, delocalized molecular orbitals from a DFT calculation into a set of localized, one- and two-center orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and chemical bonds. wisc.edu
For this compound, NBO analysis would quantify the electron density on each atom and describe the hybridization of atomic orbitals forming the bonds. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are evaluated using second-order perturbation theory. mdpi.com These interactions represent the delocalization of electron density from a filled "donor" NBO (like a lone pair or a bonding orbital) to an empty "acceptor" NBO (typically an antibonding orbital). The stabilization energy (E(2)) associated with this delocalization indicates the strength of the interaction.
Significant interactions expected in this compound would include:
Delocalization from the lone pairs of the carbonyl oxygen (n_O) to the antibonding orbitals of adjacent C-C bonds (σ*).
Hyperconjugative effects involving the π-system of the phenyl ring and the carbonyl group (π → π*).
Interactions involving the bromine atom's lone pairs (n_Br) and the phenyl ring's π-system.
The table below illustrates the type of data generated from an NBO analysis.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| LP (2) O | π* (C-C) phenyl | High |
| π (C-C) phenyl | π* (C=O) | Moderate |
| LP (3) Br | π* (C-C) phenyl | Moderate |
| σ (C-H) cyclobutyl | σ* (C-C) cyclobutyl | Low |
Note: LP denotes a lone pair. The energies are representative of the expected interaction strength.
Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. mdpi.com A smaller gap suggests higher reactivity and a greater ease of intramolecular charge transfer. researchgate.net
In this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring, while the LUMO is likely centered on the electrophilic carbonyl group (C=O). This spatial separation implies that the lowest energy electronic transition involves a significant intramolecular charge transfer (ICT) from the bromophenyl moiety to the ketone group.
From the HOMO and LUMO energies, several key quantum chemical descriptors can be calculated to predict global reactivity: mdpi.com
Ionization Potential (I) ≈ -E_HOMO
Electron Affinity (A) ≈ -E_LUMO | Chemical Potential (μ) = (E_HOMO + E_LUMO) / 2
Chemical Hardness (η) = (E_HOMO - E_LUMO) / 2
Global Electrophilicity Index (ω) = μ² / (2η)
These parameters provide a quantitative measure of the molecule's tendency to accept or donate electrons in a reaction.
| Parameter | Formula | Significance |
| HOMO Energy (E_HOMO) | - | Electron-donating ability |
| LUMO Energy (E_LUMO) | - | Electron-accepting ability |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | Reactivity and stability |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. researchgate.net It is invaluable for predicting how a molecule will interact with other chemical species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov The MEP map is color-coded, with red indicating regions of most negative electrostatic potential (high electron density, attractive to electrophiles) and blue indicating areas of most positive electrostatic potential (electron-deficient, attractive to nucleophiles). Green and yellow represent regions of intermediate potential.
For this compound, the MEP map would clearly show:
A region of intense negative potential (red) around the carbonyl oxygen atom, corresponding to its lone pairs of electrons. This is the primary site for electrophilic attack or hydrogen bonding.
Regions of positive potential (blue) around the hydrogen atoms of the cyclobutyl and phenyl rings.
The bromine atom would exhibit a region of slightly negative potential on its periphery but could also be involved in halogen bonding through a region of positive potential known as a σ-hole. researchgate.net
The MEP surface provides a holistic view of the molecule's electronic landscape, confirming the reactive sites suggested by HOMO/LUMO and NBO analyses. researchgate.net
Conformational Analysis and Potential Energy Surface Mapping
The three-dimensional shape, or conformation, of a molecule is critical to its function and reactivity. This compound possesses conformational flexibility due to rotation around the single bonds connecting the phenyl, carbonyl, and cyclobutyl groups, as well as the puckering of the cyclobutane (B1203170) ring itself.
A conformational analysis, typically performed using computational methods, involves mapping the potential energy surface of the molecule as a function of its key dihedral angles. mdpi.com This analysis for this compound would focus on:
Rotation around the C(phenyl)-C(carbonyl) bond: This determines the orientation of the phenyl ring relative to the carbonyl group. A non-planar arrangement is expected to minimize steric hindrance.
Rotation around the C(carbonyl)-C(cyclobutyl) bond: This affects the positioning of the cyclobutyl ring.
Puckering of the cyclobutane ring: Cyclobutane is not flat but adopts a puckered conformation to relieve ring strain. The orientation of the substituent at the C1 position can be either axial or equatorial-like.
By calculating the energy for a series of conformations, a potential energy map can be generated to identify the global minimum energy conformer (the most stable and abundant structure) as well as other local minima and the energy barriers for interconversion between them. This information is crucial, as different conformers may exhibit different reactivities.
Mechanistic Insights from Computational Modeling
Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. researchgate.net For reactions involving this compound, DFT calculations can be used to map the entire reaction pathway, from reactants to products, including the identification of high-energy transition states and any reaction intermediates.
Mechanistic studies could explore various transformations, such as:
Nucleophilic addition to the carbonyl group: Modeling the attack of a nucleophile on the carbonyl carbon would involve locating the transition state structure and calculating the activation energy, providing insight into the reaction's kinetics. utdallas.edu
Palladium-catalyzed cross-coupling reactions: The C-Br bond is a handle for reactions like Suzuki or Buchwald-Hartwig coupling. Computational modeling can help understand the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.
Photochemical reactions: Aryl ketones are known to undergo photochemical reactions like the Norrish-Yang cyclization, where the excited ketone abstracts a γ-hydrogen. nih.govnih.gov Computational modeling can explore the excited state potential energy surface to clarify the mechanism and stereoselectivity of such processes. nih.gov
By calculating the energies (enthalpies and Gibbs free energies) of all species along the reaction coordinate, a detailed energy profile can be constructed. researchgate.net This profile reveals the activation barriers and thermodynamic stability of products, allowing chemists to predict reaction feasibility, regioselectivity, and stereoselectivity, thereby guiding synthetic efforts. mdpi.com
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of flexible molecules like this compound. By simulating the motion of atoms over time, MD can provide insights into the accessible conformations and the dynamics of interconversion between them.
For substituted cyclobutanes, MD simulations can be used to study the puckering of the cyclobutane ring and the preferred orientation of the substituents. An extensive conformational study of 2-substituted cyclobutane-α-amino acid derivatives combined experimental techniques with MD simulations to reveal that the substituent at the C2 position modulates the conformational preference of the ring-puckering.
The table below summarizes the application of molecular dynamics simulations in studying the conformational landscapes of related cyclobutane derivatives.
| System Studied | Objective of MD Simulation | Key Findings |
| 2-Substituted cyclobutane-α-amino acid derivatives | To explore the conformational preferences of the cyclobutane ring. | The substituent at the C2 position was found to modulate the ring-puckering. |
| 1,3-Disubstituted cyclobutane analogs of combretastatin (B1194345) A4 | To rationalize the observed cytotoxicity by studying their interaction with tubulin. | Cis isomers formed more stable hydrogen bonds with the target protein compared to trans isomers. acs.org |
Advanced Applications and Design Principles in Chemical Research
Cyclobutane (B1203170) Frameworks as Rigid Scaffolds in Molecular Design
The cyclobutane ring is increasingly recognized for its utility as a rigid scaffold in the design of complex molecules, particularly in the field of medicinal chemistry. nih.govnih.gov Its distinct structural and conformational properties set it apart from other cyclic systems.
Conformational Restriction and Enhanced 3-Dimensionality in Molecular Scaffolds
A key advantage of incorporating a cyclobutane ring into a molecule is the resulting conformational restriction. nih.govresearchgate.net Unlike flexible aliphatic chains, the puckered four-membered ring limits the number of accessible conformations, which can reduce the entropic penalty upon binding to a biological target. researchgate.netnih.gov This rigidification can lead to enhanced potency and selectivity. researchgate.net
The non-planar, puckered conformation of the cyclobutane ring inherently introduces a greater degree of three-dimensionality into a molecule. nih.govlibretexts.org This is a desirable attribute in modern drug design, as it allows for better exploration of the often complex and three-dimensional binding sites of proteins. The defined puckered structure of cyclobutane provides specific exit vectors for substituents, enabling precise spatial arrangement of functional groups. nih.gov
The structure of cyclobutane is a balance between angle strain and torsional strain. It adopts a folded or "puckered" conformation, which deviates from a planar structure to relieve the eclipsing interactions between hydrogen atoms on adjacent carbons. nih.govlibretexts.org This puckering results in C-C-C bond angles of approximately 88°, a deviation from the ideal 90° for a planar square, but it significantly reduces torsional strain. nih.gov Electron diffraction studies have determined the C-C bond length in cyclobutane to be approximately 1.568 Å. scispace.com
Contribution to Modulating Molecular Properties (e.g., sp³-content, rigidity)
The incorporation of a cyclobutane moiety, as seen in 3-Bromophenyl cyclobutyl ketone, directly increases the sp³ character of a molecule. An increased fraction of sp³-hybridized carbons is often associated with improved physicochemical properties in drug candidates, such as enhanced solubility and metabolic stability, by moving away from the "flatland" of sp²-dominated aromatic compounds. nih.govnih.gov
The rigidity of the cyclobutane scaffold is a significant contributor to its utility. lifechemicals.com This rigidity helps to pre-organize the molecule into a conformation that is favorable for binding to its target, which can lead to improved biological activity. researchgate.net Furthermore, the introduction of a rigid cyclobutane ring can block sites of metabolic attack, thereby increasing the metabolic stability and half-life of a drug candidate. nih.govnih.gov
Bioisosteric Replacements in Lead Compound Design (Focus on structural utility)
Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a fundamental concept in medicinal chemistry. The cyclobutyl group offers unique opportunities as a bioisostere due to its specific size, shape, and electronic properties. researchgate.netlifechemicals.com
Cyclobutyl as a Bioisostere for Other Carbocyclic Ring Systems or Linkers
The cyclobutyl group can serve as a bioisosteric replacement for other small carbocyclic rings like cyclopropane (B1198618) or larger, more flexible rings such as cyclopentane (B165970) or even phenyl groups in certain contexts. nih.govdigitellinc.com It provides a balance of rigidity and three-dimensionality that can be advantageous. For instance, replacing a flexible ethyl or propyl linker with a 1,3-disubstituted cyclobutane can lock the molecule into a more favorable conformation for target binding. nih.gov This strategy of conformational restriction is a powerful tool for optimizing lead compounds. researchgate.net The cyclobutane ring has been successfully used to replace gem-dimethyl groups, offering a different spatial arrangement of substituents. nih.gov
Comparative Analysis with Oxetane (B1205548) and Cyclopropyl (B3062369) Motifs in Scaffold Design
When designing molecular scaffolds, medicinal chemists often consider various small rings to fine-tune a compound's properties. The cyclobutyl motif presents a unique profile when compared to oxetanes and cyclopropanes. rsc.org
Cyclopropane: While also a small, rigid ring, cyclopropane has more significant ring strain and different electronic properties. nih.gov The C-C bonds in cyclopropane have more p-character, making it more reactive in certain situations. nih.gov In contrast, cyclobutane is relatively more chemically inert, which can be advantageous for metabolic stability. nih.gov
Oxetane: The introduction of an oxygen atom in the oxetane ring significantly alters its properties. Oxetanes are more polar and can act as hydrogen bond acceptors, which can be beneficial for improving solubility and forming interactions with a biological target. acs.org However, the cyclobutane ring in compounds like this compound provides a purely lipophilic and non-polar scaffold, which can be ideal for filling hydrophobic pockets in a protein binding site. nih.gov In some instances, the cyclobutyl group has been compared to oxetanes in lead optimization, with the choice depending on the specific requirements for polarity and basicity modulation. nih.gov
The selection between these motifs is highly context-dependent, relying on the specific goals of the drug design program, such as modulating lipophilicity, metabolic stability, or receptor interactions. acs.orgbeilstein-journals.org
Building Block Utility in Divergent Synthetic Pathways
This compound is a valuable building block in organic synthesis due to the presence of multiple reactive sites that allow for divergent synthetic strategies. nih.govlifechemicals.combldpharm.com The aryl bromide, the ketone functionality, and the cyclobutane ring itself offer opportunities for a variety of chemical transformations.
The bromine atom on the phenyl ring is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse aryl, heteroaryl, vinyl, or alkynyl substituents at the meta-position of the phenyl ring. The ketone can be subjected to nucleophilic addition, reduction to an alcohol, or conversion to other functional groups. Furthermore, the cyclobutane ring can be a substrate for ring-opening or ring-expansion reactions under specific conditions, providing access to different molecular scaffolds. lifechemicals.com The development of methods for the functionalization of the C-H bonds of the cyclobutane ring further expands its synthetic utility. nih.govresearchgate.net
The strategic use of this compound as a starting material enables the efficient construction of a library of complex molecules with a high degree of structural diversity, making it a powerful tool in the exploration of chemical space for drug discovery and materials science. nih.govlifechemicals.com
Strategic Incorporation for Modulating Molecular Recognition in Chemical Probes
The unique architecture of this compound, which combines a bulky, rigid cyclobutyl group with an electronically distinct bromophenyl moiety, makes it a compelling component in the design of chemical probes. The cyclobutyl ring serves to position the phenyl group in a defined three-dimensional space, influencing how a molecule interacts with biological targets. This conformational rigidity can be advantageous in locking a probe into a specific bioactive conformation, thereby enhancing its binding affinity and selectivity.
The bromine atom on the phenyl ring further diversifies its utility. It can act as a heavy atom for X-ray crystallography studies, aiding in the structural determination of ligand-protein complexes. Furthermore, the bromine atom introduces a site for potential halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and drug design. This interaction can contribute to the binding affinity and specificity of a chemical probe for its target protein.
While direct and extensive research on this compound as a core component of chemical probes is still an evolving area, the principles of its utility can be inferred from studies on analogous structures. For instance, the incorporation of substituted phenyl rings and rigid aliphatic scaffolds is a common strategy to explore the binding pockets of enzymes and receptors. The specific substitution pattern and the nature of the scaffold are critical in defining the molecule's interaction profile.
Synthetic Precursors for Complex Natural Products and Analogues
The chemical reactivity of this compound makes it a valuable starting material for the construction of more complex molecular architectures, including analogues of natural products. The ketone functionality provides a reactive handle for a variety of chemical transformations, such as nucleophilic additions, reductions, and rearrangements. The bromo-aromatic portion, on the other hand, is amenable to a wide range of cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of larger, more elaborate structures.
A notable application of this compound is in the synthesis of novel heterocyclic compounds with potential biological activity. For example, it serves as a key starting material in the multi-step synthesis of N-[1-(3-bromophenyl)cyclobutyl]-3-methyltriazole-4-carboxamide. In this synthesis, the ketone is first transformed into an intermediate that is then elaborated to form the final triazole-containing product. Triazoles are a class of heterocycles known for their wide range of pharmacological activities, and their incorporation into a molecule containing the 3-bromophenyl cyclobutyl moiety can lead to novel therapeutic agents.
Q & A
Q. What are the common synthetic routes for 3-bromophenyl cyclobutyl ketone, and how do reaction conditions influence yield?
The synthesis of this compound can be achieved via Friedel-Crafts acylation , where cyclobutanone reacts with 3-bromobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Temperature control (typically 0–25°C) is critical to minimize side reactions, such as over-acylation or decomposition. Alternative methods include Grignard reactions involving cyclobutylmagnesium bromide and 3-bromobenzonitrile derivatives, followed by oxidation. Yields are optimized by using high-purity reactants, stoichiometric catalyst ratios, and inert atmospheres. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the ketone .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and cyclobutyl protons (δ 2.5–3.5 ppm). The carbonyl carbon appears at ~200–210 ppm in ¹³C NMR .
- IR Spectroscopy : The ketone carbonyl stretch (C=O) is observed at ~1700–1750 cm⁻¹.
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M]⁺ at m/z 223 for C₁₁H₁₀BrO) confirm molecular weight.
- X-ray Crystallography : Resolves stereochemistry and bond angles in the cyclobutyl ring .
Q. How does the cyclobutyl ring influence the compound’s reactivity in reduction reactions compared to other cycloalkyl groups?
Cyclobutyl ketones exhibit slower reduction rates with NaBH₄ compared to cyclopentyl or cyclohexyl analogues due to increased ring strain and steric hindrance. Kinetic studies at 0°C show relative rates: cyclopropyl (0.12), cyclobutyl (0.23), cyclopentyl (0.36), cyclohexyl (0.25), with acetophenone as the reference (1.0). The cyclobutyl group’s planar geometry restricts access to the carbonyl carbon, requiring longer reaction times or stronger reductants like LiAlH₄ .
Advanced Research Questions
Q. What mechanistic pathways explain the photochemical behavior of this compound?
Photolysis generates a biradical intermediate via Norrish Type I cleavage, where the α-C–C bond breaks, forming a diradical. Restricted rotation about the C(α)–C(β) bond due to the cyclobutyl ring’s rigidity favors intramolecular hydrogen transfer , leading to cyclized products (e.g., bicyclic alcohols) instead of typical cyclobutyl or cyclopropyl ketones . Substituents like bromine alter electron density, stabilizing the biradical and directing product distribution. For example, bulky groups reduce rotational freedom, increasing selectivity for cis-fused bicyclic structures .
Q. How do electronic and steric effects of substituents on the phenyl ring impact physicochemical properties?
- Lipophilicity (logD) : Electron-withdrawing groups (e.g., Br) decrease logD by ~0.3 units compared to methoxy groups, which increase logD by ~0.58 units due to enhanced polarity .
- Metabolic Stability : Bromine substituents reduce oxidative metabolism in cytochrome P450 assays by sterically shielding the ketone from enzymatic attack .
- Permeability : Bulky substituents lower cell membrane permeability (e.g., RRCK values drop from 15.6 × 10⁻⁶ cm/s for oxetane derivatives to 0.1 × 10⁻⁶ cm/s for gem-dimethyl analogues) .
Q. What computational methods are recommended to study the conformational dynamics of this compound?
- Density Functional Theory (DFT) : Calculate energy barriers for cyclobutyl ring puckering and biradical intermediate stability (e.g., B3LYP/6-31G* level) .
- Molecular Dynamics (MD) Simulations : Model solvent effects on ketone reactivity and predict transition states for photochemical reactions .
- Docking Studies : Assess interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, focusing on halogen bonding with bromine .
Methodological Notes
- Contradictions in Data : and report opposing trends in logD changes for oxetane vs. ketone derivatives, highlighting the need for case-specific validation .
- Synthesis Optimization : Continuous flow processes () improve yield and purity in industrial-scale synthesis but require precise temperature/pressure control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
